3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde
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Overview
Description
3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C16H16O3. It is a benzaldehyde derivative characterized by the presence of benzyloxy, methoxy, and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-hydroxy-4-methoxy-5-methylbenzaldehyde.
Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetone or dimethylformamide, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-methoxy-5-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-4-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzyloxy and methoxy groups may contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.
3-Benzyloxy-4-methoxybenzaldehyde: Similar structure but lacks the methyl group.
3-(Benzyloxy)-4-methoxybenzaldehyde: Similar structure but lacks the methyl group.
Uniqueness
3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-methoxy-3-methyl-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-12-8-14(10-17)9-15(16(12)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
SIUJTHPUNXGMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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